4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride
Description
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a benzene ring substituted at the para-position with a sulfonyl chloride group (-SO₂Cl) and an ether-linked 3,5-dimethylisoxazole moiety. This compound is of interest in organic synthesis, particularly in the preparation of sulfonamides, which are widely used in pharmaceuticals and agrochemicals. The isoxazole ring, a five-membered heterocycle with oxygen and nitrogen, contributes to the compound’s electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-8-12(9(2)18-14-8)7-17-10-3-5-11(6-4-10)19(13,15)16/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBLNQMECZMFNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (3,5-Dimethylisoxazol-4-yl)methanol
The isoxazole methanol precursor is synthesized via cyclocondensation of acetylacetone with hydroxylamine hydrochloride under acidic conditions, followed by chloromethylation and hydrolysis:
$$
\text{Acetylacetone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} 3,5\text{-Dimethylisoxazole}
$$
Chloromethylation using paraformaldehyde and HCl gas yields 4-(chloromethyl)-3,5-dimethylisoxazole, which is hydrolyzed to the methanol derivative under basic conditions:
$$
\text{4-(Chloromethyl)-3,5-dimethylisoxazole} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{(3,5-Dimethylisoxazol-4-yl)methanol}
$$
Etherification via Mitsunobu Reaction
The methanol derivative is coupled to 4-hydroxybenzenesulfonic acid using a Mitsunobu reaction, which avoids harsh acidic or basic conditions that could degrade the sulfonic acid group:
$$
\text{(3,5-Dimethylisoxazol-4-yl)methanol} + \text{4-Hydroxybenzenesulfonic acid} \xrightarrow{\text{DEAD, PPh}_3} \text{4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzenesulfonic acid}
$$
Reaction Conditions :
Conversion to Sulfonyl Chloride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane to yield the sulfonyl chloride:
$$
\text{4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzenesulfonic acid} + \text{PCl}5 \xrightarrow{\text{CH}2\text{Cl}_2} \text{Target Compound}
$$
Optimization Notes :
- Excess PCl₅ (2.5 equivalents) ensures complete conversion.
- Reaction time: 4–6 hours at reflux.
- Yield: 85–90% after purification via recrystallization from hexanes/ethyl acetate.
Alternative Route: Direct Sulfonation of Preformed Ether
Synthesis of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene
The ether precursor is prepared by alkylating 4-hydroxybenzene with (3,5-dimethylisoxazol-4-yl)methyl bromide in the presence of potassium carbonate:
$$
\text{4-Hydroxybenzene} + \text{(3,5-Dimethylisoxazol-4-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ether Intermediate}
$$
Key Parameters :
- Solvent: Dimethylformamide (DMF)
- Temperature: 80°C, 12 hours
- Yield: 75–80%
Regioselective Sulfonation
Chlorosulfonic acid is added dropwise to the ether intermediate in dichloroethane at 0°C, directing sulfonation to the para position:
$$
\text{Ether Intermediate} + \text{ClSO}3\text{H} \xrightarrow{\text{C}2\text{H}4\text{Cl}2} \text{4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzenesulfonic acid}
$$
Challenges :
- Strict temperature control (–5°C to 5°C) prevents over-sulfonation.
- Quenching with ice water minimizes hydrolysis.
Chlorination to Sulfonyl Chloride
Thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride:
$$
\text{Sulfonic Acid} + \text{SOCl}_2 \xrightarrow{\text{Reflux}} \text{Target Compound}
$$
Purification :
- Distillation under reduced pressure removes excess SOCl₂.
- Final recrystallization in toluene yields >95% purity.
Industrial-Scale Considerations and Process Optimization
Catalytic Coupling Methods
The patent US6639082B2 highlights palladium-catalyzed coupling for analogous sulfonamides, suggesting adaptability for the target compound:
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Solvent System : Toluene/ethanol/water (4:1:1 v/v)
- Temperature : 80–90°C, 8–12 hours
Advantages :
Purification Strategies
- Chelation Chromatography : Trithiocyanuric acid (TMT) effectively removes residual palladium catalysts.
- Crystallization : Seeding with pure product in isopropanol/heptane mixtures ensures consistent polymorph formation.
Analytical Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The isoxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents. Its mechanism of action primarily involves:
- Targeting Bromodomain-containing protein 4 (BRD4): The compound inhibits BRD4 activity, which is crucial for regulating gene expression related to cell proliferation and survival. This inhibition leads to the downregulation of oncogenes such as c-MYC, which is implicated in various cancers .
Case Studies
-
Anti-Cancer Activity:
- A study demonstrated that derivatives of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride exhibited significant anti-proliferative activity against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response with IC values in the micromolar range .
- Anti-Inflammatory Effects:
Materials Science
In materials science, this compound is being explored for its utility in synthesizing novel materials with unique electronic and optical properties.
Applications
- Synthesis of Polymers: The compound can be used as a building block in the synthesis of sulfonamide-based polymers that exhibit enhanced conductivity and thermal stability.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Conductivity | Moderate to High |
Biological Studies
The compound serves as an important tool in biochemical assays to study enzyme interactions and receptor binding. Its sulfonyl chloride functional group allows for the formation of covalent bonds with nucleophilic sites on biomolecules.
Applications
- Enzyme Inhibition Studies:
- Receptor Binding Assays:
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer and anti-inflammatory agents | Significant anti-proliferative activity observed |
| Materials Science | Synthesis of conductive polymers | Enhanced thermal stability and conductivity |
| Biological Studies | Enzyme inhibition and receptor binding assays | Insights into drug design strategies |
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride (CAS 936074-44-1) serves as a relevant structural analogue . Key differences between the two compounds include:
Key Observations:
This could influence reaction rates in nucleophilic substitutions (e.g., with amines to form sulfonamides).
In contrast, the methoxy group in the target compound is more flexible, possibly mitigating steric effects.
Solubility and Stability : While data on solubility and stability are unavailable in the provided evidence, the ether linkage in the target compound may enhance solubility in polar solvents compared to the direct aryl-isoxazole bond in the analogue.
Biological Activity
4-((3,5-Dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention in various fields of chemical and biological research due to its unique structure and potential applications. This compound, with the molecular formula , features a 3,5-dimethylisoxazole moiety, which is known for its diverse biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 3,5-dimethylisoxazole in the presence of a base like potassium carbonate. The reaction is generally conducted in dichloromethane under reflux conditions.
Chemical Structure:
- Molecular Formula:
- CAS Number: 936822-38-7
The biological activity of this compound primarily stems from its sulfonyl chloride group, which is highly electrophilic and reactive towards nucleophiles. This property allows it to form various derivatives such as sulfonamides and sulfonate esters upon reaction with amines and alcohols, respectively. The reactivity of the sulfonyl chloride group facilitates modifications of biomolecules, which can be exploited in drug design and development.
Antimicrobial Activity
Research indicates that compounds containing the isoxazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 3,5-dimethylisoxazole have been reported to show activity against various bacterial strains and fungi . The introduction of the sulfonyl group may enhance these properties by improving solubility and bioavailability.
Anticancer Potential
Recent studies have explored the use of similar compounds as inhibitors in cancer therapy. For example, derivatives designed based on the 3,5-dimethylisoxazole structure have shown promising results as inhibitors of BRD4, a protein implicated in cancer progression . The specific compound DDT26 exhibited potent inhibitory effects on BRD4 with an IC50 value indicating significant anticancer activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various compounds derived from isoxazole. It was found that certain derivatives displayed inhibition zones greater than 10 mm against pathogens such as Pseudomonas aeruginosa and Candida albicans .
- Cancer Research : In a recent investigation into BRD4 inhibitors, several derivatives were synthesized and tested for their efficacy against different breast cancer subtypes. The results suggested that modifications to the isoxazole structure could lead to enhanced therapeutic effects .
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Potential | Unique Features |
|---|---|---|---|
| This compound | Moderate | High | Sulfonyl chloride enhances reactivity |
| 3,5-Dimethylisoxazole | High | Moderate | Known for broad-spectrum antimicrobial properties |
| 4-(Bromomethyl)-3,5-dimethylisoxazole | Low | Low | Lacks sulfonamide functionality |
Q & A
Q. What are the recommended synthetic routes for 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the benzene ring. A plausible approach includes:
Sulfonation : Introduce the sulfonyl chloride group via chlorosulfonation of a substituted benzene precursor under controlled acidic conditions (e.g., ClSO₃H in dichloromethane at 0–5°C) .
Isoxazole Coupling : React the sulfonated intermediate with 3,5-dimethylisoxazole-4-methanol using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or nucleophilic substitution (e.g., K₂CO₃ in DMF) .
Oxidative Chlorination : If required, final chlorination can be achieved using SOCl₂ or PCl₅ in anhydrous toluene .
Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF vs. DMF) to improve yields of the methoxy-linked isoxazole intermediate.
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR Spectroscopy : Confirm the sulfonyl chloride (-SO₂Cl) resonance at δ ~7.8–8.2 ppm (¹H, aromatic) and δ ~135–140 ppm (³⁵Cl satellite signals in ¹³C NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the exact mass (301.0636 g/mol) to distinguish from impurities .
- FTIR : Identify sulfonyl chloride stretches at ~1370 cm⁻¹ (asymmetric S=O) and 1170 cm⁻¹ (symmetric S=O) .
Contradiction Resolution : If NMR signals overlap (e.g., isoxazole methyl groups vs. aromatic protons), use 2D NMR (COSY, HSQC) or deuterated solvents (e.g., DMSO-d₆) to enhance resolution .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use anhydrous conditions (glovebox or Schlenk line) to prevent hydrolysis of the sulfonyl chloride group. Wear PPE (gloves, goggles) due to its irritant properties .
- Storage : Keep at –20°C under inert gas (Ar/N₂) in amber vials to avoid moisture and light-induced degradation. Confirm stability via periodic ¹H NMR checks .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this sulfonyl chloride with nucleophiles in bioconjugation or prodrug design?
The sulfonyl chloride group undergoes nucleophilic substitution (e.g., with amines, thiols) to form sulfonamides or sulfonate esters. Key factors:
- Kinetics : Reactivity is pH-dependent; basic conditions (pH >9) accelerate amine coupling but risk hydrolysis.
- Steric Effects : The bulky isoxazole-methoxy group may slow reactions with large biomolecules (e.g., proteins). Mitigate using polar aprotic solvents (e.g., DMSO) .
Case Study : In antitumor studies, analogous sulfonyl chlorides were converted to sulfonamides via reaction with primary amines (e.g., aniline derivatives) at 0°C, yielding bioactive derivatives .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., kinases or proteases)?
- Docking Studies : Use the compound’s crystal structure (if available) or DFT-optimized geometry to predict binding to active sites. The isoxazole moiety may engage in π-π stacking or hydrogen bonding .
- QSAR : Correlate electronic properties (e.g., Hammett σ values of substituents) with inhibitory activity. The sulfonyl chloride’s electrophilicity enhances covalent binding to catalytic cysteine residues .
Q. What strategies validate the compound’s role in photoaffinity labeling or chemical biology probes?
- Photoactivation : Incorporate a diazirine or benzophenone group into derivatives for UV-induced crosslinking with target proteins.
- Click Chemistry : Post-labeling via CuAAC (copper-catalyzed azide-alkyne cycloaddition) with fluorescent tags .
Validation : Confirm labeling specificity using SDS-PAGE with fluorescent imaging or Western blotting with anti-tag antibodies .
Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives?
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. The isoxazole’s planar geometry and sulfonyl chloride’s tetrahedral geometry aid in phase determination .
- Refinement : Apply SHELXL for anisotropic displacement parameters. For twinned crystals, use SHELXD to deconvolute overlapping reflections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
